5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often requires the use of specialized equipment and adherence to stringent safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C16H15ClN4OS2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4OS2/c1-3-6-23-15-18-8-10(17)13(20-15)14(22)21-16-19-11-5-4-9(2)7-12(11)24-16/h4-5,7-8H,3,6H2,1-2H3,(H,19,21,22) |
InChI Key |
UABQTSCEUDEOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)Cl |
Origin of Product |
United States |
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